molecular formula C16H18N2O2 B14888060 2-(3-aminophenoxy)-N-(4-ethylphenyl)acetamide

2-(3-aminophenoxy)-N-(4-ethylphenyl)acetamide

Cat. No.: B14888060
M. Wt: 270.33 g/mol
InChI Key: QAFSEBYOUHEHLG-UHFFFAOYSA-N
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Description

2-(3-aminophenoxy)-N-(4-ethylphenyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of an aminophenoxy group and an ethylphenyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-aminophenoxy)-N-(4-ethylphenyl)acetamide typically involves the following steps:

    Preparation of 3-aminophenol: This can be achieved through the reduction of 3-nitrophenol using a suitable reducing agent such as iron powder in the presence of hydrochloric acid.

    Formation of 3-aminophenoxyacetic acid: The 3-aminophenol is then reacted with chloroacetic acid in the presence of a base like sodium hydroxide to form 3-aminophenoxyacetic acid.

    Amidation: The final step involves the reaction of 3-aminophenoxyacetic acid with 4-ethylphenylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3-aminophenoxy)-N-(4-ethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a suitable base.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(3-aminophenoxy)-N-(4-ethylphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-aminophenoxy)-N-(4-ethylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The aminophenoxy group can form hydrogen bonds and electrostatic interactions with active sites, while the ethylphenyl group may enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(3-aminophenoxy)-N-(4-methylphenyl)acetamide: Similar structure but with a methyl group instead of an ethyl group.

    2-(3-aminophenoxy)-N-(4-propylphenyl)acetamide: Similar structure but with a propyl group instead of an ethyl group.

    2-(4-aminophenoxy)-N-(4-ethylphenyl)acetamide: Similar structure but with the amino group in the para position.

Uniqueness

2-(3-aminophenoxy)-N-(4-ethylphenyl)acetamide is unique due to the specific positioning of the aminophenoxy and ethylphenyl groups, which can influence its reactivity and binding properties. This uniqueness can result in distinct biological activities and applications compared to its analogs.

Properties

Molecular Formula

C16H18N2O2

Molecular Weight

270.33 g/mol

IUPAC Name

2-(3-aminophenoxy)-N-(4-ethylphenyl)acetamide

InChI

InChI=1S/C16H18N2O2/c1-2-12-6-8-14(9-7-12)18-16(19)11-20-15-5-3-4-13(17)10-15/h3-10H,2,11,17H2,1H3,(H,18,19)

InChI Key

QAFSEBYOUHEHLG-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)COC2=CC=CC(=C2)N

Origin of Product

United States

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